N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
The primary targets of the compound (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division. HDAC, on the other hand, is involved in regulating gene expression.
Mode of Action
(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, thereby reducing the level of EGFR expressed and downregulating the EGFR-induced phosphorylation of AKT and ERK . Furthermore, it also acts as an HDAC inhibitor, leading to increased levels of acetylation in histones H3 and H4 .
Biochemical Pathways
The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it suppresses the EGF-induced pathways, which are crucial for cell growth and proliferation . By inhibiting HDAC, it alters the acetylation status of histones, thereby influencing gene expression .
Result of Action
The molecular and cellular effects of (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone’s action include the suppression of EGFR expression and phosphorylation of the EGF-induced pathways . Additionally, it leads to increased levels of acetylation in histones H3 and H4 . These changes can inhibit the growth of certain cancer cells, such as non-small cell lung cancer (NSCLC) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 3,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the thiomorpholine-4-carbonyl group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions might target the carbonyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound might be investigated for its interactions with various enzymes and receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be part of research aimed at developing new therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Thiourea derivatives: Known for their antimicrobial properties.
Uniqueness
N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-(3,4-dichloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDIOKLGGLNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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